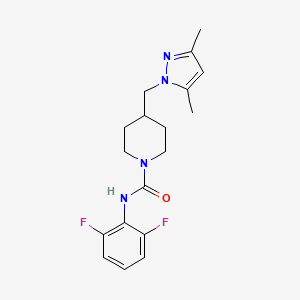

![molecular formula C7H13NO B2750130 6-Azabicyclo[3.2.1]octan-2-ol CAS No. 1934420-45-7](/img/structure/B2750130.png)

6-Azabicyclo[3.2.1]octan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

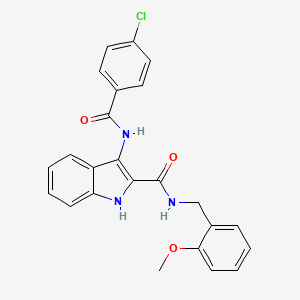

6-Azabicyclo[3.2.1]octan-2-ol is a chemical compound with the CAS Number: 1934420-45-7 . It has a molecular weight of 127.19 . The IUPAC name for this compound is (1S,2S,5R)-6-azabicyclo[3.2.1]octan-2-ol .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The InChI code for this compound is 1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2 .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .It is stored at a temperature of -10 degrees . The physical form of this compound is a powder .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold , which is closely related to 6-Azabicyclo[3.2.1]octan-2-ol, is a crucial structural component in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are significant in medicinal chemistry. Researchers have developed stereoselective methodologies to prepare this bicyclic structure, which is central to the family of tropane alkaloids .

Drug Discovery

The nitrogen-containing heterocycle of this compound makes it a valuable scaffold in drug discovery . It has been used as a key synthetic intermediate in several total syntheses of bioactive compounds. Its unique structure offers significant potential for the development of new pharmaceuticals .

Pharmacological Potential

Compounds featuring the 2-azabicyclo[3.2.1]octane system have shown promise due to their pharmacological potential. They have been applied in the synthesis of molecules with high affinity for neuronal nicotinic acetylcholine receptors, which are targets for treating various neurological conditions .

Nematicidal Activities

Some derivatives of the azabicyclo[3.2.1]octane scaffold have demonstrated nematicidal activities . For instance, certain compounds have shown effectiveness against plant-parasitic nematodes, which can be crucial for agricultural applications .

Synthetic Methodologies

The synthesis of this compound involves innovative synthetic methodologies. These include enantioselective constructions and desymmetrization processes starting from achiral derivatives. Such methodologies are vital for achieving the stereocontrolled formation of the bicyclic scaffold .

Chemical Properties and Reactivity

The chemical properties of this compound, such as its reactivity with various reagents and potential for ring-opening reactions, make it a versatile intermediate in organic synthesis. Its reactivity can be harnessed to create a variety of amides and amino alcohols, which are useful in further synthetic applications .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 6-Azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is structurally similar, is known to be involved in several total syntheses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Azabicyclo[32It is known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have various biological activities .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 6-Azabicyclo[32It is known that the compound is stable at a storage temperature of -10 degrees celsius .

properties

IUPAC Name |

6-azabicyclo[3.2.1]octan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKHMNYOEYNRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1NC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)